N-(3,4-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
This compound features a 3,4-dimethoxyphenyl group attached to an acetamide core, which is linked to a thiazole ring via a thioether bridge. The thiazole moiety is further substituted with a 2-oxo-2-(p-tolylamino)ethyl group.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-14-4-6-15(7-5-14)23-21(27)13-31-22-25-17(12-30-22)11-20(26)24-16-8-9-18(28-2)19(10-16)29-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFXNSYSNJOWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings, supported by relevant data and case studies.
Synthesis
The compound can be synthesized through a multi-step reaction involving the formation of thiazole and acetamide functionalities. The synthesis typically involves the following steps:
- Formation of Thiazole : The thiazole ring is formed using appropriate thioketones and amines.
- Acetamide Linkage : The acetamide group is introduced through acylation reactions.
- Final Coupling : The final product is obtained through coupling reactions that link the thiazole moiety with the dimethoxyphenyl group.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Antioxidant Activity
Research indicates that compounds containing thiazole and sulfur groups exhibit significant antioxidant properties. For example, similar derivatives have shown improved antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT), as measured by the Ferric Reducing Antioxidant Power (FRAP) assay .
Anticancer Properties
Studies have demonstrated that compounds with similar structural motifs possess cytotoxic effects against various cancer cell lines. For instance, a related compound showed IC50 values in the nanomolar range against MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cells .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit certain enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). Docking studies suggest a selective inhibition profile that could lead to therapeutic applications in oncology .
Case Studies
- Study on Antioxidant Capacity : A recent study compared the antioxidant activity of various thiazole derivatives, including this compound. The results indicated a 1.5-fold increase in antioxidant capacity over BHT, suggesting potential applications in preventing oxidative stress-related diseases .
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that the compound exhibited significant cytotoxicity with IC50 values below 100 nM for multiple cell types. This positions it as a promising candidate for further development as an anticancer agent .
Data Tables
Comparison with Similar Compounds
Core Heterocyclic Variations
- Quinazolinone Derivatives: Compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () replace the thiazole with a quinazolinone ring.
- Benzothiazole Analogs : In 2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (), the thiazole is replaced with a benzothiazole ring. The trifluoromethyl group increases lipophilicity, which may enhance membrane permeability in therapeutic contexts .
Substituent Modifications on the Acetamide Nitrogen
- Methoxy vs. Chloro Groups: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () substitutes dimethoxy groups with dichlorophenyl.
- Sulfamoylphenyl Derivatives : Compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-p-tolylacetamide () introduce a sulfamoyl group, which enhances solubility and hydrogen-bonding interactions. This modification is associated with higher melting points (e.g., 315.5°C for compound 8) due to increased crystallinity .
Thioether-Linked Functional Groups
- Thiazolidinone vs. Pyrimidine Moieties: The compound in (2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) incorporates a pyrimidine-thiophene hybrid structure.
Key Physicochemical Data
Antimicrobial Activity
- Thiazole Derivatives : Compounds like N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b, ) show MIC values as low as 6.25 µg/mL against bacterial strains. The target compound’s dimethoxy groups may enhance activity against Gram-positive bacteria due to improved membrane penetration .
- Antifungal Potential: Analogs with chlorophenyl substituents (e.g., 107m, ) exhibit broad-spectrum antifungal activity, suggesting the target compound’s p-tolylamino group could similarly target fungal enzymes .
Enzyme Inhibition
- CK1-Specific Inhibitors : The trifluoromethylbenzothiazole derivative (Compound 19, ) demonstrates kinase inhibition, implying that the target compound’s thiazole and acetamide motifs may interact with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
